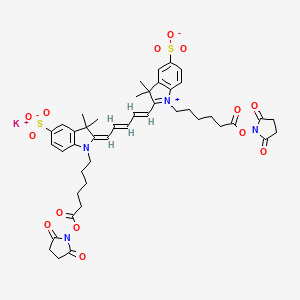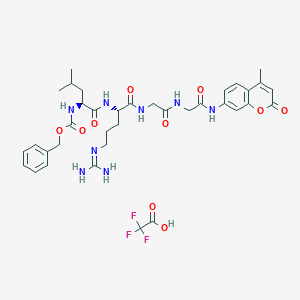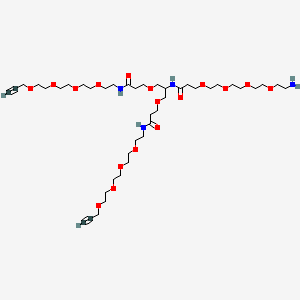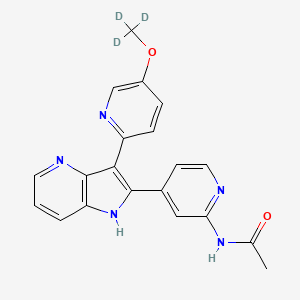
Sulfo-Cy5 bis-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5 bis-NHS ester is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:
Formation of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core structure.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to the cyanine dye to improve its water solubility.
Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the dye with N-hydroxysuccinimide to form the bis-NHS ester
Industrial Production Methods
Industrial production of Sulfo-Cyanine5 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions
Sulfo-Cyanine5 bis-NHS ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester groups. These reactions include:
Aminolysis: Reaction with primary amines to form stable amide bonds.
Hydrolysis: Reaction with water leading to the formation of the corresponding carboxylic acid
Common Reagents and Conditions
Amines: Primary amines are commonly used to react with the NHS ester groups.
Buffers: Reactions are typically carried out in buffered solutions with a pH range of 8.3-8.5 to ensure optimal reactivity
Major Products
科学的研究の応用
Sulfo-Cyanine5 bis-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used for labeling and tracking chemical reactions.
Biology: Employed in the labeling of biomolecules such as proteins, peptides, and oligonucleotides for fluorescence imaging and other biochemical analyses
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
作用機序
Sulfo-Cyanine5 bis-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This mechanism allows for the efficient labeling of biomolecules and other compounds .
類似化合物との比較
Similar Compounds
Cy5 bis-NHS ester: An analog of Sulfo-Cyanine5 bis-NHS ester with similar properties but less water solubility.
Sulfo-Cyanine3 bis-NHS ester: Another water-soluble dye with similar applications but different spectral properties.
Sulfo-Cyanine7 bis-NHS ester: A dye with extended spectral properties for near-infrared applications.
Uniqueness
Sulfo-Cyanine5 bis-NHS ester is unique due to its high water solubility, making it suitable for labeling in aqueous environments without the need for organic co-solvents. This property enhances its applicability in biological and medical research .
特性
分子式 |
C45H51KN4O14S2 |
|---|---|
分子量 |
975.1 g/mol |
IUPAC名 |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChIキー |
OYBBXRFVUWPWJZ-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)
![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)
